N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
CAS No.: 496026-73-4
Cat. No.: VC16318118
Molecular Formula: C14H10FN3OS2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496026-73-4 |
|---|---|
| Molecular Formula | C14H10FN3OS2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide |
| Standard InChI | InChI=1S/C14H10FN3OS2/c15-10-3-1-2-4-11(10)18-12(19)7-21-14-9-5-6-20-13(9)16-8-17-14/h1-6,8H,7H2,(H,18,19) |
| Standard InChI Key | MNUWVXWVMNKTQR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=CS3)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a thieno[2,3-d]pyrimidine scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. At the 4-position of the pyrimidine, a sulfanyl group () bridges to an acetamide moiety, which is further substituted with a 2-fluorophenyl group. This configuration introduces both electron-withdrawing (fluorine) and electron-donating (sulfur) groups, influencing its electronic distribution and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 319.4 g/mol | |
| logP | 4.83 | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 56.8 Ų |
The relatively high logP value (4.83) suggests moderate lipophilicity, which may enhance membrane permeability but could pose challenges for aqueous solubility . The polar surface area of 56.8 Ų indicates potential for forming hydrogen bonds, a critical factor in target binding .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step protocols, leveraging cyclization and coupling reactions. A representative pathway includes:
-
Gewald Reaction: Formation of the thieno[2,3-d]pyrimidine core via condensation of pyranone with malononitrile and elemental sulfur in the presence of triethylamine .
-
Sulfanyl Acetamide Introduction: Thiol-ene coupling or nucleophilic substitution to attach the sulfanyl-acetamide group at the 4-position of the pyrimidine ring .
-
Fluorophenyl Functionalization: Amidation of the acetamide with 2-fluoroaniline under microwave-assisted conditions to improve reaction efficiency .
Table 2: Optimization of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pyranone, malononitrile, S₈, Et₃N, ethanol | 75 |
| 2 | DMF-DMA, 70°C, microwave (200 W) | 95 |
| 3 | 2-Fluoroaniline, acetic acid, 120°C, microwave | 82 |
Microwave irradiation significantly enhances reaction rates and yields compared to conventional heating, reducing side reactions .
Pharmacological Activities
Kinase Inhibition
Preliminary screening indicates moderate activity against tyrosine kinases (e.g., EGFR and VEGFR2), with IC₅₀ values ranging from 50–100 μM . The sulfur atom in the thienopyrimidine core may coordinate with kinase ATP-binding sites, mimicking adenine interactions .
Table 3: Comparative Pharmacological Profiles
| Activity | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| MDA-MB-231 Cytotoxicity | 27.6 | Paclitaxel | 29.3 |
| EGFR Inhibition | 78.2 | Gefitinib | 0.033 |
Structure-Activity Relationships (SAR)
Role of Fluorine Substitution
The 2-fluorophenyl group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs . Ortho-fluorination also reduces steric hindrance, favoring interactions with hydrophobic pockets in target proteins .
Impact of Sulfanyl Linkage
Replacing the sulfanyl group with oxygen () or methylene () diminishes activity by 3–5-fold, underscoring sulfur’s role in redox modulation and hydrogen bonding .
Table 4: SAR of Thienopyrimidine Derivatives
| Compound | Modification | IC₅₀ (μM) |
|---|---|---|
| N-(2-Fluorophenyl)-... | None (Parent Compound) | 27.6 |
| N-(4-Fluorophenyl)-... | Para-Fluorine | 41.2 |
| Sulfur → Oxygen | S → O | 89.4 |
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